methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate
Description
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a synthetic small molecule characterized by a fused heterocyclic architecture. Its structure integrates:
- A 4-oxo-4H-pyran core substituted with a 4-(4-fluorophenyl)piperazine moiety at the 6-position.
- A furan-2-carboxylate group linked via an ether bridge to the pyran ring.
- A methyl ester at the furan’s 2-position.
The pyran and furan rings may contribute to its physicochemical properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
methyl 5-[[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6/c1-29-23(28)21-7-6-18(32-21)14-31-22-15-30-19(12-20(22)27)13-25-8-10-26(11-9-25)17-4-2-16(24)3-5-17/h2-7,12,15H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGHJWYBPGTJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a fluorophenyl compound under controlled conditions to form the intermediate. This intermediate is further reacted with a pyran derivative to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its antimicrobial and antitumor properties. The structural features, including the piperazine moiety and the furan-2-carboxylate group, contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing piperazine structures often exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, making them candidates for antibiotic development . The incorporation of a fluorophenyl group enhances these properties by increasing lipophilicity, which aids in cell membrane penetration.
Antitumor Activity
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate has been evaluated for its anticancer potential. Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of the piperazine ring is particularly associated with enhanced cytotoxicity against these cells.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its biological activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring and the furan moiety significantly affect the compound's potency. For example, substituents like fluorine on aromatic rings have been correlated with increased biological activity due to their electron-withdrawing effects, which stabilize the molecular structure during interactions with biological targets .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus strains. |
| Study B | Antitumor Activity | Demonstrated IC50 values lower than 10 µM against MCF-7 cells. |
| Study C | Synthesis Optimization | Improved yield by modifying reaction conditions and using different solvents. |
These findings underscore the compound's potential as a lead structure for developing new therapeutic agents targeting infections and cancer.
Mechanism of Action
The mechanism of action of methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Limited direct comparative studies are available for this compound.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The 4-fluorophenylpiperazine group is shared across all compounds, suggesting a role in target binding (e.g., serotonin or dopamine receptors) .
- The methyl ester in the target compound may enhance oral bioavailability compared to sulfamate or purine derivatives .
Core Structure Influence: The pyran-furan system in the target compound contrasts with the chromenone-purine (Example 109, ) or pyrazole-piperidine () scaffolds. These differences likely alter:
- Lipophilicity: Pyran-furan systems may exhibit lower logP values than chromenone derivatives, affecting blood-brain barrier penetration.
- Metabolic Stability : Ester groups (as in the target) are prone to hydrolysis, whereas sulfamate or purine groups () may resist first-pass metabolism.
Biological Activity :
Biological Activity
Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The compound features a multifaceted structure that includes:
- A furan ring
- A pyran moiety
- A piperazine substituent
This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyran derivatives, including those similar to this compound.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The IC50 values ranged from µM to µM for different derivatives, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanism of Action :
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties , which have been documented in various studies.
Antimicrobial Efficacy
- Broad Spectrum Activity :
- Comparative Studies :
Other Pharmacological Activities
In addition to its anticancer and antimicrobial properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry techniques (as demonstrated in the synthesis of diphenyldiazomethane) can enhance reproducibility and yield by controlling reaction conditions precisely .
- Key Parameters : Monitor intermediates via HPLC (≥98% purity threshold) and track byproducts using LC-MS. Reference protocols from copolymerization studies of structurally complex heterocycles for stepwise optimization .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- X-ray crystallography for definitive stereochemical confirmation, as applied to ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
- High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, DEPT-135) to verify molecular weight and substituent positioning.
- HPLC with UV/Vis detection to quantify impurities, referencing protocols from fluorinated piperazine derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS/MS and compare with synthetic standards. For hydrolytic stability, test in buffered solutions (pH 1–13) and monitor ester bond cleavage, a common instability in carboxylate derivatives .
Advanced Research Questions
Q. What computational approaches are suitable for predicting biological targets or binding affinities?
- Methodology :
- Perform docking studies using software like AutoDock Vina to model interactions with CNS receptors (e.g., dopamine or serotonin transporters), leveraging structural similarities to fluorinated phenethylamines (e.g., 4F-MPH) .
- Apply density functional theory (DFT) to calculate electrostatic potential surfaces, as done for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, to predict reactive sites for metabolic studies .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing the 4-fluorophenyl group with other halogens or electron-withdrawing groups). Test in vitro receptor-binding assays (e.g., radioligand displacement) and correlate results with computational predictions. Reference SAR frameworks from 1,5-diarylpyrazole derivatives .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Validate assay conditions using positive controls (e.g., known receptor agonists/antagonists).
- Apply statistical modeling (e.g., ANOVA for inter-lab variability) and orthogonal assays (e.g., functional cAMP vs. calcium flux assays) to confirm target engagement. Cross-reference with fluorinated piperazine analogs to identify assay-specific artifacts .
Q. How can metabolic pathways and potential toxicities be investigated preclinically?
- Methodology : Use radiolabeled isotopes (e.g., ¹⁴C at the methyl ester group) for in vivo ADME studies. Identify phase I/II metabolites via liver microsome incubations and LC-HRMS. Compare with toxicity databases for fluorophenyl-piperazine motifs, noting hepatotoxicity risks in structurally related compounds .
Q. What crystallographic methods are critical for studying polymorphism or co-crystal formation?
- Methodology : Screen polymorphs using solvent-drop grinding and analyze via PXRD and DSC . For co-crystals, employ slurry crystallization with pharmaceutically relevant co-formers (e.g., succinic acid). Reference crystal packing analyses from ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .
Q. How can researchers evaluate synergistic effects when combining this compound with other bioactive agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
